molecular formula C16H16N4O4 B2633711 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 891124-17-7

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2633711
CAS No.: 891124-17-7
M. Wt: 328.328
InChI Key: QFSKESPEWMVUHV-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Classification

The compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is systematically named according to IUPAC guidelines. The parent structure is a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole is substituted at position 5 with a 2,5-dimethylphenyl group (a benzene ring with methyl groups at positions 2 and 5). At position 2 of the oxadiazole, an acetamide group is attached, where the nitrogen of the acetamide is further substituted with a 2-(2,5-dioxopyrrolidin-1-yl) moiety. The pyrrolidine ring in this substituent contains two ketone groups at positions 2 and 5, forming a dioxopyrrolidine system.

This nomenclature follows the pattern observed in structurally analogous compounds, such as N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide , where substituents on the phenyl ring and the oxadiazole-acetamide backbone are prioritized similarly.

Synonyms and Registry Numbers

The compound does not appear under alternative names in the provided sources. However, based on structural parallels, it may be referenced in chemical databases using fragment-based descriptors, such as "2,5-dimethylphenyl-1,3,4-oxadiazole acetamide derivative." Registry numbers for this specific compound are not listed in the reviewed sources, though related molecules with variations in the aryl or pyrrolidinone groups have distinct identifiers. For example:

  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 921123-53-7)
  • N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS: 923216-15-3)

The absence of explicit synonyms or registry numbers for the target compound suggests it may represent a novel or less-documented derivative.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₇H₁₈N₄O₃ , derived as follows:

  • 1,3,4-Oxadiazole core : C₂N₂O
  • 2,5-Dimethylphenyl substituent : C₈H₈
  • Acetamide backbone : C₂H₃NO
  • 2-(2,5-Dioxopyrrolidin-1-yl) group : C₅H₅NO₂

Summing these components yields the full formula. The molecular weight is 326.35 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00). This aligns with trends observed in analogous structures, such as C₁₆H₁₆N₄O₆ (360.32 g/mol) for the 2,4-dimethoxyphenyl variant.

Component Contribution to Formula
1,3,4-Oxadiazole C₂N₂O
2,5-Dimethylphenyl C₈H₈
Acetamide linker C₂H₃NO
Dioxopyrrolidine C₅H₅NO₂
Total C₁₇H₁₈N₄O₃

SMILES Notation and InChI Key Specifications

The SMILES notation for the compound is:
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)C

This string encodes:

  • The 2,5-dimethylphenyl group (CC1=CC(=C(C=C1)C)...C)
  • The 1,3,4-oxadiazole ring (NN=C(O2)...)
  • The acetamide linker (NC(=O)CN)
  • The 2,5-dioxopyrrolidine moiety (C(=O)CCC3=O)

The InChIKey, a hashed representation of the molecular structure, is not explicitly provided in the sources. However, it can be computationally generated using tools like the IUPAC International Chemical Identifier (InChI) software. For analogous compounds, such as N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide , the InChIKey is RZTAFZAAVQNPEH-UHFFFAOYSA-N, highlighting the specificity of stereochemical and structural features.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-3-4-10(2)11(7-9)15-18-19-16(24-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSKESPEWMVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially enhanced properties.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate these targets’ activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 1208868-82-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity :
    • Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has been reported to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling. This modulation can lead to reduced expression of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Some derivatives of oxadiazoles have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Oxadiazole RingEssential for anticancer and antimicrobial activity
Dimethylphenyl SubstituentEnhances lipophilicity and cellular uptake
Dioxopyrrolidinyl GroupContributes to anti-inflammatory properties

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Activity :
    • A study evaluated a series of oxadiazole derivatives against human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
  • Anti-inflammatory Assessment :
    • In vitro assays demonstrated that certain oxadiazole derivatives could reduce TNF-alpha levels in macrophages stimulated with LPS, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Testing :
    • A screening of various oxadiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL for some compounds .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

Core Structure : The 1,3,4-oxadiazole ring is common across all compounds, but substituents vary significantly. The target compound lacks a sulfanyl (-S-) bridge present in analogs like 7f and 8t, replacing it with a direct acetamide-pyrrolidine dione linkage. This may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing analogs .

The pyrrolidine-2,5-dione moiety in the target compound introduces a rigid, electron-deficient ring, contrasting with the thiazole (7f) or indole (8t) groups in analogs. This could modulate solubility and metabolic stability .

Molecular Weight : The target compound’s estimated molecular weight (~354 g/mol) is lower than 7f (389 g/mol) and 8t (428.5 g/mol), likely due to the absence of bulky substituents like thiazole or indole rings.

Enzyme Inhibition Potential

  • Lipoxygenase (LOX) Inhibition : Compound 8t (C₂₀H₁₇N₄SO₃Cl) demonstrated moderate LOX inhibition (IC₅₀ ~25 µM), attributed to its indole and sulfanyl groups . The target compound’s pyrrolidine dione may enhance binding to LOX’s hydrophobic active site, but this requires experimental validation.
  • α-Glucosidase and BChE Inhibition : Analogs like 8v (C₂₀H₁₇N₅O₄S) showed weak α-glucosidase inhibition (IC₅₀ >100 µM), suggesting that electron-withdrawing groups (e.g., nitro in 8v) are critical for activity. The target compound’s pyrrolidine dione, being electron-deficient, might improve efficacy .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyrrolidine dione in the target compound may increase aqueous solubility compared to sulfur-containing analogs like 7f, which rely on lipophilic thiazole and sulfanyl groups .
  • Metabolic Stability : Sulfanyl bridges in analogs (e.g., 7f, 8t) are susceptible to oxidative metabolism, whereas the pyrrolidine dione’s rigidity might reduce metabolic degradation .

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